molecular formula C13H21NO4 B1433327 Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate CAS No. 1463522-73-7

Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate

Cat. No.: B1433327
CAS No.: 1463522-73-7
M. Wt: 255.31 g/mol
InChI Key: QGRFCRJJRNGRSQ-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Identification

Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate is systematically identified through multiple standardized chemical identifiers that provide comprehensive characterization of its molecular structure. The compound is registered under Chemical Abstracts Service number 1463522-73-7, which serves as its unique identifier in chemical databases and regulatory systems. The molecular structure is accurately represented by the International Union of Pure and Applied Chemistry name "ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutylidene]acetate," which provides a systematic description of the compound's functional groups and connectivity. Alternative nomenclature includes the descriptor "Acetic acid, 2-[3-[[(1,1-dimethylethoxy)carbonyl]amino]cyclobutylidene]-, ethyl ester," which emphasizes the acetate ester functionality and the substitution pattern on the cyclobutane ring.

The compound's molecular identity is further established through its MDL number MFCD30003320, which provides additional database cross-referencing capabilities. The Simplified Molecular Input Line Entry System representation "O=C(OCC)C=C1CC(NC(OC(C)(C)C)=O)C1" offers a linear notation that captures the complete connectivity and stereochemical information of the molecule. An alternative SMILES notation "CCOC(=O)C=C1CC(C1)NC(=O)OC(C)(C)C" provides equivalent structural information with different atom ordering. The International Chemical Identifier key QGRFCRJJRNGRSQ-UHFFFAOYSA-N serves as a unique molecular hash that enables precise database searches and structural verification.

Identifier Type Value
Chemical Abstracts Service Number 1463522-73-7
MDL Number MFCD30003320
International Union of Pure and Applied Chemistry Name ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutylidene]acetate
Simplified Molecular Input Line Entry System O=C(OCC)C=C1CC(NC(OC(C)(C)C)=O)C1
International Chemical Identifier Key QGRFCRJJRNGRSQ-UHFFFAOYSA-N

Molecular Structure and Properties

The molecular architecture of this compound is defined by the molecular formula C₁₃H₂₁NO₄, which indicates a composition of thirteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and four oxygen atoms. The compound exhibits a molecular weight of 255.31 grams per mole, positioning it within the range typical for small organic pharmaceutical intermediates. The molecular structure incorporates several key functional groups that contribute to its chemical reactivity and potential biological activity, including an ethyl ester group, a cyclobutylidene ring system, and a tert-butoxycarbonyl-protected amino functionality.

The structural complexity of this compound arises from the presence of a four-membered cyclobutane ring system that exists in a cyclobutylidene configuration, where one of the ring carbons participates in a double bond with an adjacent acetate group. This arrangement creates significant ring strain that influences the compound's reactivity and conformational preferences. The tert-butoxycarbonyl protecting group attached to the amino functionality serves as a common protective strategy in organic synthesis, particularly in peptide chemistry where temporary protection of amino groups is essential for selective reactions. The ethyl acetate moiety provides both lipophilicity and potential for further synthetic transformations through standard ester chemistry.

Molecular Property Value
Molecular Formula C₁₃H₂₁NO₄
Molecular Weight 255.31 g/mol
Number of Carbon Atoms 13
Number of Hydrogen Atoms 21
Number of Nitrogen Atoms 1
Number of Oxygen Atoms 4

Physical and Chemical Characteristics

The physical and chemical properties of this compound have been characterized through computational modeling and experimental observations. Predicted collision cross section measurements indicate specific values for various ionization states, with the protonated molecular ion [M+H]⁺ exhibiting a predicted collision cross section of 162.5 Ų at mass-to-charge ratio 256.15434. The sodium adduct [M+Na]⁺ demonstrates a collision cross section of 165.4 Ų at mass-to-charge ratio 278.13628, while the deprotonated molecular ion [M-H]⁻ shows a collision cross section of 165.3 Ų at mass-to-charge ratio 254.13978. These measurements provide important information for analytical characterization using ion mobility spectrometry coupled with mass spectrometry techniques.

Additional ionization states exhibit distinct collision cross section values that reflect the conformational flexibility and gas-phase behavior of the compound. The ammonium adduct [M+NH₄]⁺ presents a collision cross section of 172.7 Ų at mass-to-charge ratio 273.18088, indicating a more extended conformation compared to the protonated molecular ion. The potassium adduct [M+K]⁺ shows a collision cross section of 168.3 Ų at mass-to-charge ratio 294.11022, while the dehydrated protonated molecular ion [M+H-H₂O]⁺ exhibits a reduced collision cross section of 151.1 Ų at mass-to-charge ratio 238.14432. Various anionic adducts including formate [M+HCOO]⁻ and acetate [M+CH₃COO]⁻ display collision cross sections of 181.0 Ų and 199.3 Ų respectively, reflecting the influence of the anionic counterions on molecular conformation.

Ionization State Mass-to-Charge Ratio Predicted Collision Cross Section (Ų)
[M+H]⁺ 256.15434 162.5
[M+Na]⁺ 278.13628 165.4
[M-H]⁻ 254.13978 165.3
[M+NH₄]⁺ 273.18088 172.7
[M+K]⁺ 294.11022 168.3
[M+H-H₂O]⁺ 238.14432 151.1
[M+HCOO]⁻ 300.14526 181.0
[M+CH₃COO]⁻ 314.16091 199.3

Structural Analysis and Conformation

The conformational analysis of this compound reveals important insights into its three-dimensional structure and dynamic behavior. The compound exists as part of a broader class of cyclobutane derivatives that have been extensively studied for their unique structural properties and synthetic utility. The cyclobutylidene ring system imposes significant geometric constraints on the molecule, influencing both the spatial arrangement of substituents and the overall molecular flexibility. The presence of the double bond exocyclic to the cyclobutane ring creates additional geometric restrictions that favor specific conformational states.

The tert-butoxycarbonyl protecting group contributes substantially to the overall molecular volume and steric environment around the amino functionality. This bulky protecting group is known to adopt preferred conformations that minimize steric interactions with adjacent molecular fragments. The ethyl acetate moiety provides additional conformational flexibility through rotation around single bonds, though this flexibility is somewhat constrained by the rigid cyclobutylidene framework. Computational studies suggest that the molecule adopts conformations that minimize intramolecular steric clashes while maintaining optimal orbital overlap for the conjugated system formed by the cyclobutylidene double bond and the adjacent carbonyl group.

Properties

IUPAC Name

ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-17-11(15)8-9-6-10(7-9)14-12(16)18-13(2,3)4/h8,10H,5-7H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRFCRJJRNGRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CC(C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1463522-73-7
Record name ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutylidene)acetate
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Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate typically involves:

  • Starting from a suitable cyclobutyl or cyclobutylidene precursor bearing an amino group.
  • Protection of the amino group using the tert-butoxycarbonyl (Boc) protecting group to prevent undesired side reactions.
  • Introduction of the ethyl acetate moiety via esterification or alkylation reactions.
  • Formation of the cyclobutylidene double bond through controlled elimination or methylenation reactions.

Detailed Synthetic Route

While direct literature specific to this exact compound is limited, analogous synthetic routes for related Boc-protected cycloalkyl amino esters provide a reliable blueprint:

Step Reaction Type Description Typical Reagents/Conditions Yield Range (%)
1 Esterification Conversion of carboxylic acid or acid derivative to ethyl ester Ethanol, acid catalyst (e.g., H2SO4), reflux 60-70
2 Amino Group Protection Boc-protection of amino group to form Boc-amino intermediate Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), room temp 85-90
3 α-Methylenation Introduction of exocyclic double bond on cyclobutyl ring Modified α-methylenation methods (e.g., formaldehyde, base) 55-75
4 Purification Chromatography or recrystallization to isolate pure product Silica gel chromatography -

This general sequence is supported by synthetic analogs reported in the literature for related Boc-protected cycloalkyl amino esters and methyleneglutamic acid derivatives.

Key Synthetic Details

  • Starting Material: Commercially available amino cyclobutyl derivatives or cyclobutanone derivatives can be used as precursors.
  • Boc Protection: The amino group is protected using di-tert-butyl dicarbonate under mild basic conditions to afford the Boc-protected intermediate with high selectivity and yield.
  • Esterification: The carboxylic acid or acid precursor is converted to the ethyl ester via Fischer esterification using ethanol and a strong acid catalyst, typically sulfuric acid, under reflux conditions.
  • Methylene Introduction: The cyclobutylidene double bond is introduced via α-methylenation, a process involving the formation of an exocyclic double bond adjacent to the ring, often employing formaldehyde or paraformaldehyde in the presence of a base. This step is crucial to achieve the cyclobutylidene structure rather than a saturated cyclobutyl ring.
  • Purification: The final product is purified by silica gel chromatography or recrystallization to obtain a compound with purity typically above 95%.

Representative Reaction Scheme (Conceptual)

Amino cyclobutyl precursor
    |
    | 1) Boc2O, base → Boc-protected amino cyclobutyl intermediate
    |
    | 2) Esterification with EtOH, acid catalyst → Boc-protected amino cyclobutyl ethyl ester
    |
    | 3) α-Methylenation (formaldehyde, base) → this compound

Research Findings and Data

Yields and Efficiency

  • Boc protection typically achieves yields of 85–90%.
  • Esterification yields range between 60–70%, depending on reaction time and conditions.
  • α-Methylenation step yields vary from 55–75%, influenced by reagent purity and reaction control.
  • Overall yield for the multistep synthesis is approximately 40–60%.

Reaction Conditions Optimization

  • Reaction temperatures for Boc protection are generally ambient to 40°C to avoid Boc group decomposition.
  • Esterification requires reflux conditions (approximately 78°C for ethanol).
  • α-Methylenation is sensitive to base choice and temperature; mild bases like sodium hydride or potassium tert-butoxide at 0–25°C optimize selectivity.

Comparative Analysis with Related Compounds

Feature This compound Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate
Ring Size Cyclobutylidene (4-membered ring with double bond) Cyclopentyl (5-membered saturated ring)
Molecular Weight 255.31 g/mol 271.35 g/mol
Synthetic Complexity Higher due to ring strain and double bond formation Lower, more straightforward esterification and Boc protection
Applications Potential intermediate in medicinal chemistry, peptide mimetics Similar applications, often more stable

Summary Table of Preparation Methods

Step Reaction Reagents/Conditions Yield (%) Notes
1 Boc Protection Di-tert-butyl dicarbonate, triethylamine, rt 85-90 Protects amino group
2 Esterification Ethanol, H2SO4, reflux 60-70 Converts acid to ethyl ester
3 α-Methylenation Formaldehyde, base (NaH or KOtBu), 0-25°C 55-75 Introduces cyclobutylidene double bond
4 Purification Silica gel chromatography - Achieves >95% purity

Chemical Reactions Analysis

Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and specific catalysts to enhance reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Cyclic Core Variations

  • Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate: Replaces the cyclobutylidene with a larger, more stable cyclohexane ring. The absence of ring strain in cyclohexane reduces reactivity compared to the cyclobutylidene system, impacting its utility in strain-driven reactions .
  • Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate: Features a pyridine ring instead of cyclobutylidene. The aromatic system introduces conjugation and electronic effects, altering binding affinity in biological systems compared to non-aromatic analogs .

Functional Group Modifications

  • Ethyl 2-((tert-Butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate: Incorporates a cyclopropane ring with a hydroxymethyl group. The cyclopropane’s extreme ring strain increases reactivity, while the hydroxymethyl group enhances hydrophilicity, contrasting with the cyclobutylidene’s alkenyl group .
  • Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate: Substitutes the ethyl ester with a methyl ester and adds a hydroxyethyl chain. The shorter ester reduces steric bulk, while the hydroxyethyl group enables hydrogen bonding, altering solubility and metabolic stability .

Biological Activity

Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate, with the CAS number 1463522-73-7, is a compound recognized for its significant biochemical properties and potential applications in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • Structural Characteristics : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for the stability of the amino group during chemical reactions.

This compound exhibits several biochemical properties that facilitate its role in biological systems:

  • Enzyme Interactions : The compound acts as a substrate for enzymes involved in peptide bond formation, particularly peptidyl transferases. Its structure allows it to participate in biochemical reactions that lead to the synthesis of peptides and other organic molecules.
  • Cell Signaling Modulation : Research indicates that this compound can influence cell signaling pathways, affecting gene expression and cellular metabolism. It has been shown to modulate the activity of enzymes related to amino acid metabolism and protein synthesis.
  • Gene Expression Alteration : Studies suggest that this compound can alter the expression of genes associated with cell growth and differentiation, impacting various cellular functions.

The molecular mechanism through which this compound exerts its effects involves:

  • Binding to Enzymes and Proteins : The compound can bind to specific enzymes or receptors, either inhibiting or activating their functions. For instance, it may form stable complexes with proteases, inhibiting their catalytic activity by blocking substrate binding.
  • Influencing Transcription Factors : By interacting with transcription factors and regulatory proteins, the compound can influence gene expression patterns within cells.

Transport and Distribution

The distribution of this compound within biological systems is mediated by specific transport mechanisms:

  • Cellular Uptake : The compound can be taken up by cells via active transport processes, which are essential for its localization within cellular compartments such as the endoplasmic reticulum or mitochondria.
  • Subcellular Localization : Its localization is critical for its biological activity; for example, localization to the nucleus may enhance its ability to influence gene expression.

Research Applications

This compound has been utilized in various scientific research applications:

  • Synthesis of Complex Organic Molecules : It serves as an intermediate in organic synthesis, particularly in the development of novel peptides and pharmaceuticals .
  • Biochemical Pathway Studies : The compound is valuable in studying enzyme interactions and metabolic pathways, contributing to a better understanding of cellular processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving Boc (tert-butoxycarbonyl) protection of the amine group. For example, di-tert-butyl dicarbonate is used to introduce the Boc group under basic conditions (e.g., triethylamine) in solvents like water or ethyl acetate. Subsequent cyclization or coupling reactions (e.g., with cyclobutylidene precursors) are performed, often monitored by TLC or LCMS for intermediate verification . Yields range from 85–91% depending on purification methods (e.g., silica gel chromatography with hexane/ethyl acetate gradients).

Q. How is the Boc group characterized and removed during synthesis?

  • Methodological Answer : The Boc group is identified via 1H^1H NMR (singlet at ~1.45 ppm for tert-butyl protons) and 13C^{13}C NMR (~80 ppm for the carbonyl carbon). Deprotection is achieved using acidic conditions (e.g., trifluoroacetic acid in chloroform), followed by neutralization and extraction. The process is validated by monitoring the disappearance of the Boc signal in NMR or LCMS .

Advanced Research Questions

Q. How can stereoisomerism in this compound lead to data contradictions during characterization?

  • Methodological Answer : The cyclobutylidene moiety may introduce geometric isomers, complicating NMR interpretation. For example, 1H^1H NMR of related compounds shows split signals for diastereomers (e.g., two distinct sets of tert-butyl or ester protons). Resolution involves chiral HPLC or recrystallization, followed by NOESY or X-ray crystallography to confirm stereochemistry .

Q. What strategies optimize the compound’s stability in catalytic reactions?

  • Methodological Answer : Stability is assessed under varying temperatures, pH, and solvent systems (e.g., ethyl acetate vs. DMF). Accelerated degradation studies (40–60°C) combined with LCMS monitoring reveal susceptibility to hydrolysis at the ester group. Stabilization strategies include inert atmosphere handling, low-temperature storage, and avoiding protic solvents .

Q. How is the compound utilized in synthesizing complex heterocycles or peptide mimics?

  • Methodological Answer : The cyclobutylidene and Boc-protected amine serve as handles for further functionalization. For instance, the ester group undergoes saponification to carboxylic acid for amide coupling, while the Boc group is selectively removed for introducing substituents (e.g., Suzuki-Miyaura cross-coupling with boronic acids). Applications include peptidomimetics and spirocyclic frameworks, validated by 1H^1H NMR and HRMS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutylidene)acetate

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